molecular formula C22H14O5 B289661 9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate

9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate

Cat. No. B289661
M. Wt: 358.3 g/mol
InChI Key: KWXQRPJYKDZDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate is not fully understood. However, studies have shown that the compound interacts with specific enzymes and receptors in the body, leading to the observed biological effects.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of immune response, and reduction of inflammation. These effects have been observed in both in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it an ideal candidate for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate. One potential area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in other fields, such as energy storage and conversion. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate is a synthetic compound that has shown potential applications in various fields. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 9,10-Dioxo-9,10-dihydro-1-anthracenyl 2-methoxybenzoate involves the reaction of 9,10-anthraquinone with 2-methoxybenzoic acid in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting compound is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, the compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In material science, it has been used as a building block for the synthesis of organic semiconductors and liquid crystals. In organic electronics, it has been used as an electron transport material in organic light-emitting diodes.

properties

Molecular Formula

C22H14O5

Molecular Weight

358.3 g/mol

IUPAC Name

(9,10-dioxoanthracen-1-yl) 2-methoxybenzoate

InChI

InChI=1S/C22H14O5/c1-26-17-11-5-4-9-15(17)22(25)27-18-12-6-10-16-19(18)21(24)14-8-3-2-7-13(14)20(16)23/h2-12H,1H3

InChI Key

KWXQRPJYKDZDKD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.